N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride is a synthetic compound featuring a piperidine ring substituted with an acetamide group at the 4-position. This compound serves as a key building block in the synthesis of various pharmaceutical agents and research tools, particularly those targeting G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. [, , , ]
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is classified as an acetamide derivative with a piperidine moiety. It is often explored in the context of drug development, particularly for its potential activity against various diseases, including malaria and cancer. The compound can be synthesized from readily available precursors in organic chemistry laboratories and is notable for its structural features that allow it to interact with biological targets.
The synthesis of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves several steps:
The molecular structure of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride can be described as follows:
The compound exhibits typical characteristics of amides, including hydrogen bonding capabilities due to the presence of both carbonyl and amine groups .
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride can participate in various chemical reactions:
The mechanism of action for N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is primarily linked to its ability to interact with specific biological targets:
The precise mechanism can vary based on structural modifications and the specific biological context.
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride possesses several notable physical and chemical properties:
The scientific applications of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride are diverse:
The exploration of 4-anilidopiperidine scaffolds represents a cornerstone in opioid analgesic development, with N-methyl-N-(piperidin-4-yl)acetamide serving as a critical synthetic intermediate. This scaffold emerged from systematic modifications of fentanyl’s core structure, first synthesized by Paul Janssen in 1960 [1] [3]. Medicinal chemistry efforts have yielded thousands of 4-anilidopiperidine analogues, prized for their high potency, rapid onset, and low cardiovascular toxicity compared to traditional opioids [3]. The N-methyl-N-(piperidin-4-yl)acetamide moiety specifically enables structural diversification at the piperidine nitrogen, facilitating targeted interactions with the mu-opioid receptor (MOR) binding pocket.
Contemporary research leverages this scaffold to overcome limitations of existing opioids. For example, studies conjugate tetrahydronaphthalen-2yl-methyl groups or aromatic amino acids with the N-phenyl-N-(piperidin-4-yl)propionamide core to modulate receptor affinity and selectivity [3]. These modifications aim to dissociate analgesic effects from respiratory depression by exploiting subtle differences in MOR signaling cascades. The historical trajectory underscores this compound’s role as a versatile pharmacophore for generating ligands with refined pharmacological profiles.
Table 1: Structural Evolution of 4-Anilidopiperidine-Based Opioids
Compound | Core Modification | Relative MOR Potency (vs. Morphine) |
---|---|---|
Fentanyl | Phenethyl-4-anilidopiperidine | 80-100x |
Acetylfentanyl | N-acetylated piperidine | 15x |
Carfentanil | 4-carbomethoxy substitution | 10,000-100,000x |
N-methyl-N-(piperidin-4-yl)acetamide | Basic scaffold for derivatization | Intermediate |
Illicit synthetic opioid markets have witnessed rapid infiltration of structurally diversified analogues exploiting the N-methyl-N-(piperidin-4-yl)acetamide backbone. These novel synthetic opioids (NSOs) circumvent regulatory controls through deliberate molecular tweaking [2] [5]. Between 2014-2018, 49 new opioids appeared in Europe alone, including 34 fentanyl derivatives and non-fentanyl "U-compounds" (e.g., U-47700) [6] [7]. The substance parafluorobutyrylfentanyl exemplifies this trend, recommended for Schedule I control under the UN Single Convention in 2019 due to its abuse potential [5].
Key factors driving NSO proliferation include:
Forensic analyses reveal NSOs in multiple forms: powders, adulterated heroin, counterfeit tablets, and herbal blends. Their detection challenges standard toxicology due to low active doses (carfentanil blood concentrations: 10.7–535 pg/mL) and absent reference standards [1] [7].
The N-methyl-N-(piperidin-4-yl)acetamide scaffold enables precise MOR engagement through three strategic interactions:
A. Pharmacophore Geometry Optimization
The protonated piperidine nitrogen forms a salt bridge with MOR’s Asp147, while the acetamide carbonyl hydrogen-bonds with Tyr148/Trp318 residues. Hydrophobic substituents (e.g., tetrahydronaphthalene) occupy the lipid-binding domain [3]. Ligands like compound 20 (5-hydroxytetrahydronaphthalen-2yl-methyl analogue) achieve 2 nM MOR binding affinity by enhancing van der Waals contacts with transmembrane helix 6 [3].
B. Conformational Restriction Strategies
Rigidifying the C4-anilido group through cyclopropane fusion or heteroaromatic rings (e.g., furanyl, thiophene) reduces entropic penalty upon binding. Furanylfentanyl exploits this via furan ring planarity, boosting potency 20x over morphine [1] [7]:
\Delta G_{binding} = \Delta H - T\Delta S
Where conformational restriction minimizes entropic loss (TΔS)
C. Electronic Modulation
Electron-withdrawing groups (e.g., para-fluoro in para-fluorobutyrylfentanyl) deepen the cation-π interaction with MOR's Lys233. Quantum mechanics calculations indicate fluorine’s -I effect increases piperidine nitrogen’s positive potential by 12-15%, enhancing Asp147 affinity [5] [6].
Table 2: Structure-Activity Relationships of Piperidine Acetamides
Modification Site | Structural Change | MOR Affinity Impact |
---|---|---|
Piperidine N-substituent | Methyl vs. benzyl | 190 nM vs. 580 nM (Ki) [3] |
C4-anilido ring | Ortho-methyl substitution | ↑ Selectivity for MOR subtypes |
Amide linker | Acetamide vs. propionamide | 10-fold potency variation |
Aryl region | Thiophene vs. phenyl | Enhanced lipophilicity & potency |
Research on N-methyl-N-(piperidin-4-yl)acetamide derivatives continues to refine these frameworks, though pharmacokinetic barriers (e.g., metabolic instability of compound 20) necessitate further optimization [3]. The scaffold remains indispensable for designing next-generation analgesics with improved therapeutic indices.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: